(S)-2-Ethylmorpholine CAS number 74572-14-8
(S)-2-Ethylmorpholine CAS number 74572-14-8
An In-Depth Technical Guide to (S)-2-Ethylmorpholine (CAS: 74572-14-8) for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged" scaffold—a molecular framework that consistently appears in biologically active compounds.[1] Its unique combination of a secondary amine and an ether functional group within a six-membered ring imparts favorable physicochemical properties to drug candidates.[2] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all critical parameters for optimizing pharmacokinetic and pharmacodynamic (PK/PD) profiles.[3] Specifically, it is a valuable component in the design of drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier (BBB) is a formidable challenge.[3][4]
This guide focuses on a specific, high-value derivative: (S)-2-Ethylmorpholine (CAS: 74572-14-8) . As a chiral building block, the stereochemical purity of this compound is paramount. The (S)-enantiomer offers a precise three-dimensional arrangement that can be crucial for selective interaction with biological targets, minimizing off-target effects and enhancing therapeutic efficacy. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its synthesis, analytical characterization, applications, and safe handling.
Physicochemical and Structural Properties
(S)-2-Ethylmorpholine is a colorless to light yellow liquid under standard conditions.[5][6] Its structural and physical properties are fundamental to its application as a synthetic building block. The presence of a stereocenter at the C2 position necessitates stringent control over its enantiomeric purity during synthesis and quality control.
| Property | Value | References |
| CAS Number | 74572-14-8 | [7][8][9] |
| Molecular Formula | C₆H₁₃NO | [5][7][9] |
| Molecular Weight | 115.17 g/mol | [5][10][11][12] |
| Appearance | Liquid (usually colorless to light yellow) | [5][6] |
| Boiling Point | ~161-163 °C | [5] |
| Density | ~0.92 g/cm³ | [5] |
| Solubility | Miscible in water | [5] |
| Storage | Inert atmosphere, room temperature, protected from light | [7] |
Structural Representation:
(Caption: The chemical structure of (S)-2-Ethylmorpholine, highlighting the chiral center at the C2 position.)
Enantioselective Synthesis
The synthesis of 2-substituted chiral morpholines presents a significant challenge due to the steric hindrance and electronic properties near the oxygen atom.[13][14] Among the various strategies, asymmetric hydrogenation of a dehydromorpholine precursor has emerged as a highly efficient and scalable method for producing (S)-2-Ethylmorpholine with excellent enantioselectivity.[13][15][16]
Protocol 1: Asymmetric Hydrogenation of N-protected 2-Ethyl-5,6-dihydro-4H-1,4-oxazine
This protocol is a self-validating system for achieving high enantiomeric excess (ee). The choice of a rhodium complex with a large-bite-angle bisphosphine ligand (e.g., SKP) is critical; this specific catalyst geometry creates a chiral pocket that effectively differentiates between the two prochiral faces of the substrate's double bond, leading to the preferential formation of the (S)-enantiomer.[13]
Methodology:
-
Substrate Preparation: Synthesize the N-protected 2-ethyl-5,6-dihydro-4H-1,4-oxazine precursor through established organic chemistry methods. The choice of the nitrogen protecting group (e.g., Boc, Cbz) can influence reactivity and must be optimized.
-
Catalyst Preparation: In an inert atmosphere (glovebox), dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral bisphosphine ligand in a degassed solvent like methanol or dichloromethane.
-
Hydrogenation Reaction:
-
Charge a high-pressure reactor with the dehydromorpholine substrate and the prepared catalyst solution.
-
Purge the reactor multiple times with hydrogen gas.
-
Pressurize the reactor to the optimized pressure (e.g., 30-50 atm H₂).[15]
-
Stir the reaction at room temperature for 12-24 hours, monitoring for completion via TLC or GC.
-
-
Workup and Purification:
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the N-protected (S)-2-Ethylmorpholine.
-
-
Deprotection: Remove the nitrogen protecting group under appropriate conditions (e.g., acid treatment for Boc) to yield the final (S)-2-Ethylmorpholine product.
Caption: Workflow for the synthesis of (S)-2-Ethylmorpholine.
Analytical Methodologies for Quality Control
For a chiral building block intended for drug development, rigorous quality control is non-negotiable. The analytical workflow must confirm not only the identity and purity but, most critically, the enantiomeric excess of the final product.
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination
The principle of this method relies on a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The two enantiomers of (S)-2-Ethylmorpholine form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference results in different retention times, allowing for their separation and quantification.
Methodology:
-
Sample Preparation: Prepare a dilute solution of (S)-2-Ethylmorpholine in the mobile phase. Derivatization with a UV-active agent may be necessary if the compound lacks a chromophore.
-
Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is typical. The exact ratio must be optimized for baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 210 nm).
-
-
Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [((S) - (R)) / ((S) + (R))] x 100.
Caption: A typical quality control workflow for (S)-2-Ethylmorpholine.
Applications in Medicinal Chemistry and Drug Development
The morpholine ring is a powerful tool for medicinal chemists to fine-tune drug properties.[1] (S)-2-Ethylmorpholine provides a chiral entry point into this valuable chemical space.
-
Modulation of PK/PD Properties: The weak basicity of the morpholine nitrogen (pKa of the conjugate acid is ~8.5) allows for protonation at physiological pH, enhancing aqueous solubility. The oxygen atom can act as a hydrogen bond acceptor, while the overall ring structure contributes to favorable interactions with biological targets and can improve brain permeability.[3]
-
CNS Drug Discovery: The ability to improve BBB penetration makes morpholine-containing compounds highly attractive for treating CNS disorders. They are key components in drugs developed for mood disorders, pain, and neurodegenerative diseases like Alzheimer's and Parkinson's.[3][4] For instance, derivatives of 2,5-dimethylmorpholine have been developed as highly potent and brain-penetrant inhibitors of the LRRK2 kinase, a key target in Parkinson's disease.[4]
-
Oncology: In cancer therapy, the morpholine moiety has been incorporated into numerous kinase inhibitors. For example, it is present in Gefitinib (Iressa), an EGFR inhibitor, and is explored in PI3K/mTOR inhibitors designed to be brain-penetrant for the treatment of CNS tumors.[2][3]
-
Antimicrobials: The antibiotic Linezolid, which contains a morpholine ring, is a critical treatment for drug-resistant Gram-positive bacterial infections.[2]
| Drug / Candidate | Therapeutic Area | Role of Morpholine Moiety | Reference |
| Reboxetine | Antidepressant | Core scaffold, influences norepinephrine reuptake inhibition | [17] |
| Gefitinib | Anticancer | Solubilizing group, interacts with kinase active site | [2] |
| Linezolid | Antibiotic | Essential part of the pharmacophore for protein synthesis inhibition | [2] |
| Rivaroxaban | Anticoagulant | Key structural element for binding to Factor Xa | [17] |
Safety, Handling, and Storage
While specific toxicity data for (S)-2-Ethylmorpholine is limited, data from related morpholine compounds indicate that it should be handled as a hazardous chemical. It is classified as an irritant and may cause skin, eye, and respiratory system damage.[11][12]
GHS Hazard Information (based on 2-Ethylmorpholine racemate):
| Pictogram | Hazard Class | Hazard Statement |
| Corrosive, Irritant | Skin Irritation (Category 2) | H315: Causes skin irritation |
| Corrosive | Serious Eye Damage (Category 1) | H318: Causes serious eye damage |
| Irritant | STOT SE (Category 3) | H335: May cause respiratory irritation |
Protocol 3: Standard Operating Procedure for Safe Handling
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.[18]
-
Lab Coat: A standard laboratory coat is required.
-
-
Handling: Avoid direct contact with skin and eyes.[19] Keep away from heat, sparks, and open flames.[5] Use non-sparking tools.
-
Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste.[18][19] Evacuate the area for larger spills.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from oxidizing agents and acids.[5][20]
Conclusion
(S)-2-Ethylmorpholine is more than just a chemical reagent; it is a key enabling technology for the development of advanced therapeutics. Its defined stereochemistry, coupled with the beneficial properties of the morpholine scaffold, provides medicinal chemists with a powerful building block to address complex challenges in drug design, particularly in the demanding fields of neuroscience and oncology. A thorough understanding of its enantioselective synthesis, rigorous analytical characterization, and safe handling procedures is essential for unlocking its full potential in the pursuit of novel medicines. As research continues, the application of (S)-2-Ethylmorpholine and its derivatives is poised to expand, reinforcing the enduring importance of chiral building blocks in modern drug discovery.[1]
References
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